5-Methyl-3-phenyl-4-isoxazolyl isothiocyanate
Overview
Description
5-Methyl-3-phenyl-4-isoxazolyl isothiocyanate is a chemical compound with the molecular formula C₁₁H₈N₂OS and a molecular weight of 216.26 g/mol . This compound is known for its unique structure, which includes an isoxazole ring substituted with a methyl group at the 5-position and a phenyl group at the 3-position, along with an isothiocyanate functional group at the 4-position . It is primarily used in research applications, particularly in the field of proteomics .
Preparation Methods
The synthesis of 5-Methyl-3-phenyl-4-isoxazolyl isothiocyanate can be achieved through various synthetic routes. One common method involves the reaction of 5-methyl-3-phenyl-4-isoxazolylamine with thiophosgene under controlled conditions . The reaction typically requires an inert atmosphere and a suitable solvent, such as dichloromethane, to facilitate the formation of the isothiocyanate group . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
5-Methyl-3-phenyl-4-isoxazolyl isothiocyanate undergoes various chemical reactions, including:
Substitution Reactions: The isothiocyanate group can react with nucleophiles, such as amines or alcohols, to form thioureas or isothiocyanate esters, respectively.
Addition Reactions: The compound can participate in addition reactions with compounds containing active hydrogen atoms, such as amines, leading to the formation of thiourea derivatives.
Oxidation and Reduction: While specific oxidation and reduction reactions for this compound are less documented, it is likely that the isoxazole ring and the isothiocyanate group can undergo such transformations under appropriate conditions.
Scientific Research Applications
5-Methyl-3-phenyl-4-isoxazolyl isothiocyanate has several scientific research applications:
Mechanism of Action
The mechanism of action of 5-Methyl-3-phenyl-4-isoxazolyl isothiocyanate involves its reactivity with nucleophiles, such as amino groups in proteins . This reactivity allows it to form covalent bonds with target molecules, leading to the modification of proteins and other biomolecules . The molecular targets and pathways involved in its action are primarily related to its ability to form thiourea derivatives, which can influence protein function and interactions .
Comparison with Similar Compounds
5-Methyl-3-phenyl-4-isoxazolyl isothiocyanate can be compared with other isoxazole derivatives and isothiocyanate-containing compounds:
Properties
IUPAC Name |
4-isothiocyanato-5-methyl-3-phenyl-1,2-oxazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N2OS/c1-8-10(12-7-15)11(13-14-8)9-5-3-2-4-6-9/h2-6H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KNEFMNKZFBOMNG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C2=CC=CC=C2)N=C=S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80379842 | |
Record name | 5-Methyl-3-phenyl-4-isoxazolyl isothiocyanate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80379842 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
306934-97-4 | |
Record name | 4-Isothiocyanato-5-methyl-3-phenylisoxazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=306934-97-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Methyl-3-phenyl-4-isoxazolyl isothiocyanate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80379842 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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